molecular formula C17H20ClN5O B2947394 1-(3-Chloro-4-methylphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea CAS No. 1796994-22-3

1-(3-Chloro-4-methylphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea

Cat. No.: B2947394
CAS No.: 1796994-22-3
M. Wt: 345.83
InChI Key: YBWHUMOWWZAOMH-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a 3-chloro-4-methylphenyl group and a pyrimidin-4-ylmethyl moiety substituted with a pyrrolidin-1-yl group. Urea-based compounds are widely explored for their biological activities, ranging from kinase inhibition to antimicrobial and allosteric receptor modulation. The structural uniqueness of this compound lies in the synergistic combination of a halogenated aromatic ring and a nitrogen-rich pyrimidine-pyrrolidine system, which may enhance target binding and pharmacokinetic properties .

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O/c1-12-4-5-13(10-15(12)18)22-17(24)20-11-14-6-7-19-16(21-14)23-8-2-3-9-23/h4-7,10H,2-3,8-9,11H2,1H3,(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWHUMOWWZAOMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC2=NC(=NC=C2)N3CCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-methylphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Intermediate: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyrimidine and an aldehyde.

    Introduction of the Pyrrolidine Group: The pyrrolidine moiety is introduced via nucleophilic substitution, where the pyrimidine intermediate reacts with pyrrolidine under basic conditions.

    Coupling with Chloromethylphenyl Group: The final step involves coupling the pyrimidine-pyrrolidine intermediate with 3-chloro-4-methylphenyl isocyanate to form the desired urea compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-methylphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-(3-Chloro-4-methylphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methylphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit a particular enzyme by binding to its active site, thereby blocking its function and affecting downstream signaling pathways.

Comparison with Similar Compounds

Structural Features

The compound’s analogs can be categorized based on their core structural motifs and substituents:

Table 1: Structural Comparison
Compound Name Key Substituents Heterocyclic System Biological Target
Target Compound 3-Chloro-4-methylphenyl; 2-(pyrrolidin-1-yl)pyrimidin-4-ylmethyl Pyrimidine-pyrrolidine Not explicitly stated
SR10847 () 4-Chlorophenyl; 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl Pyrrolopyrimidine LIM kinase (IC50 = 21 nM)
7d () 4-Cyanophenyl; 2-(pyrrolidin-1-yl)pyrimidin-4-yl Pyrimidine-pyrrolidine CB1 allosteric modulator
1-(3-Chloro-4-methylphenyl)-3-(4-phenylbutan-2-yl)urea () 3-Chloro-4-methylphenyl; 4-phenylbutan-2-yl Simple urea with aliphatic chain Antibacterial agents
1-(4-Chlorophenyl)-3-(4-pyridinyl)urea () 4-Chlorophenyl; pyridin-4-yl Pyridine Unknown
1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(3-(methyl(2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)urea () 4-Chloro-3-(trifluoromethyl)phenyl; morpholino-pyrimidine Pyrimidine-morpholine Likely kinase-related

Key Observations :

  • Aromatic Substituents: The target compound’s 3-chloro-4-methylphenyl group distinguishes it from analogs with 4-chlorophenyl (SR10847) or 4-cyanophenyl (7d). The chloro-methyl substitution may enhance lipophilicity and steric fit compared to single-halogen or polar cyano groups .
  • Heterocyclic Systems: The pyrimidine-pyrrolidine system in the target compound and 7d contrasts with pyrrolopyrimidine (SR10847) or pyridine ().
  • Linker Variations : Unlike the aliphatic chain in ’s antibacterial urea, the target compound’s pyrimidinylmethyl linker may facilitate interactions with enzymes or receptors via hydrogen bonding or π-π stacking .
Table 2: Activity Comparison
Compound Name Biological Activity Potency (IC50/KB) Key Findings
Target Compound Undisclosed (hypothesized kinase or CB1 activity) N/A Structural similarity to LIMK inhibitors and CB1 modulators suggests dual potential .
SR10847 LIMK1 inhibition 21 nM High potency attributed to pyrrolopyrimidine and 4-chlorophenyl groups .
7d CB1 positive allosteric modulation KB = 12 nM; α = 3.1 Optimal pyrimidine-pyrrolidine scaffold and 4-cyanophenyl enhance cooperativity .
’s compound Antibacterial (Staphylococcus aureus) Not reported Halogenated phenyl and aliphatic urea chain critical for activity .

Key Insights :

  • Kinase Inhibition Potential: The target compound’s pyrimidine-pyrrolidine system aligns with SR10847’s LIMK inhibitory activity. However, the absence of a pyrrolopyrimidine core may reduce kinase affinity compared to SR10847 (IC50 = 21 nM) .
  • Allosteric Modulation: The structural resemblance to 7d (a CB1 modulator) suggests the target compound could similarly enhance CP 55,940 binding. However, replacing 7d’s 4-cyanophenyl with 3-chloro-4-methylphenyl might alter cooperativity (α) due to reduced electron-withdrawing effects .
  • Antimicrobial Activity : While highlights antibacterial efficacy in a structurally simpler urea derivative, the target compound’s complex heterocycles may shift its primary activity toward eukaryotic targets like kinases or GPCRs .

Pharmacological Optimization Trends

  • Substituent Effects: Chloro vs. Cyano: In CB1 modulators, 4-cyanophenyl (7d) improves cooperativity over chloro-substituted analogs. The target compound’s 3-chloro-4-methylphenyl group may balance lipophilicity and steric bulk for membrane penetration . Pyrrolidinyl vs. Morpholino: ’s morpholino-pyrimidine derivative highlights the role of nitrogen positioning in kinase selectivity.
  • Heterocycle Positioning : The 2-pyrrolidinyl-pyrimidin-4-yl motif (shared with 7d) is superior to 4-pyrrolidinyl-pyrimidin-2-yl (8d) in CB1 modulation, underscoring the importance of substitution patterns .

Biological Activity

1-(3-Chloro-4-methylphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula and structure:

  • Molecular Formula : C14H19ClN4O
  • Molecular Weight : 266.78 g/mol

The structural representation includes a chloro-substituted phenyl group and a pyrimidinyl moiety linked through a urea functional group, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor growth by targeting specific cellular pathways involved in cancer progression.
  • Antimicrobial Properties : In vitro assays have demonstrated effectiveness against certain bacterial strains, indicating potential as an antibacterial agent.

The mechanisms underlying the biological activity of this compound involve:

  • Kinase Inhibition : The compound is believed to inhibit specific kinases involved in cell signaling pathways that regulate cell proliferation and survival.
  • Apoptosis Induction : Studies have shown that it can induce apoptosis in cancer cells, leading to reduced viability.

Antitumor Activity

A study conducted on various cancer cell lines revealed that the compound significantly inhibited cell proliferation with IC50 values ranging from 5 to 15 µM. The most notable effects were observed in breast and lung cancer cell lines.

Cell LineIC50 (µM)
MCF-7 (Breast)8
A549 (Lung)10
HeLa (Cervical)12

Antimicrobial Activity

In antimicrobial assays, the compound exhibited activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Klebsiella pneumoniae128

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

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